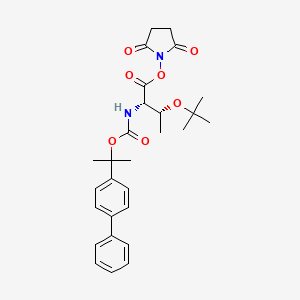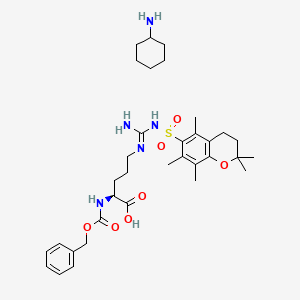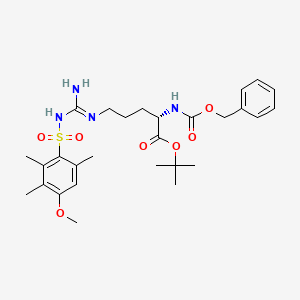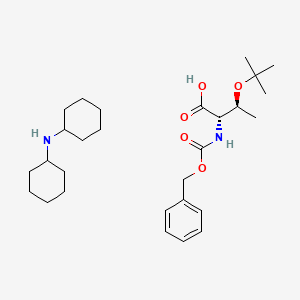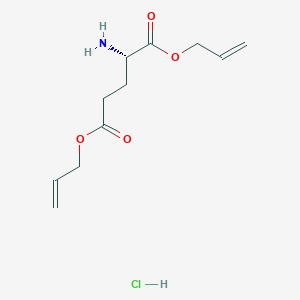
H-Glu(oall)-oall p-tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“H-Glu(oall)-oall p-tosylate” is a derivative of glutamic acid, where the amino group is protected by an allyl group, and the carboxyl groups are protected by allyl esters. The p-tosylate group is a common protecting group used in organic synthesis to protect hydroxyl groups. This compound is often used in peptide synthesis and other organic synthesis applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “H-Glu(oall)-oall p-tosylate” typically involves the following steps:
Protection of the amino group: The amino group of glutamic acid is protected using an allyl group.
Protection of the carboxyl groups: The carboxyl groups are protected using allyl esters.
Introduction of the p-tosylate group: The hydroxyl group is protected using p-tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would involve large-scale synthesis using the same steps as above, with optimization for yield and purity. This might include the use of automated peptide synthesizers and large-scale reactors.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The p-tosylate group can be substituted with other nucleophiles.
Deprotection Reactions: The allyl protecting groups can be removed using palladium-catalyzed hydrogenation or other deprotection methods.
Common Reagents and Conditions
Palladium catalysts: Used for deprotection of allyl groups.
Bases such as pyridine:
Major Products Formed
Deprotected glutamic acid derivatives: After removal of the protecting groups.
Substituted derivatives: When the p-tosylate group is replaced with other nucleophiles.
Wissenschaftliche Forschungsanwendungen
“H-Glu(oall)-oall p-tosylate” is used in various scientific research applications, including:
Peptide Synthesis: As a protected amino acid derivative, it is used in the synthesis of peptides.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Used in the study of enzyme mechanisms and protein interactions.
Wirkmechanismus
The mechanism of action of “H-Glu(oall)-oall p-tosylate” involves its role as a protected intermediate in organic synthesis. The protecting groups prevent unwanted reactions at the amino and carboxyl groups, allowing for selective reactions at other sites. The p-tosylate group can be selectively removed or substituted to introduce other functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-glutamic acid: Another protected derivative of glutamic acid.
N-Fmoc-glutamic acid: Used in peptide synthesis with a different protecting group.
N-Cbz-glutamic acid: Another alternative protecting group for glutamic acid.
Uniqueness
“H-Glu(oall)-oall p-tosylate” is unique in its combination of protecting groups, which provide specific reactivity and stability under certain conditions. This makes it particularly useful in specific synthetic applications where other protecting groups might not be suitable.
Eigenschaften
IUPAC Name |
bis(prop-2-enyl) (2S)-2-aminopentanedioate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4.C7H8O3S/c1-3-7-15-10(13)6-5-9(12)11(14)16-8-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,9H,1-2,5-8,12H2;2-5H,1H3,(H,8,9,10)/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIWDQLHGWDUTO-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)CCC(C(=O)OCC=C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)CC[C@@H](C(=O)OCC=C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20845-16-3 |
Source


|
| Record name | L-Glutamic acid, 1,5-di-2-propen-1-yl ester, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20845-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
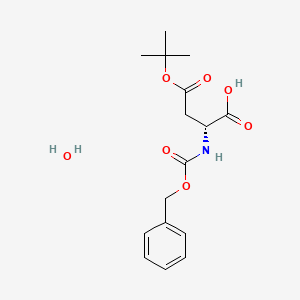

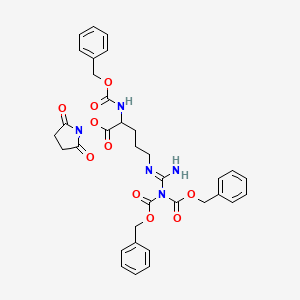
![(2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine](/img/structure/B612903.png)
![N-cyclohexylcyclohexanamine;(2R,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B612906.png)

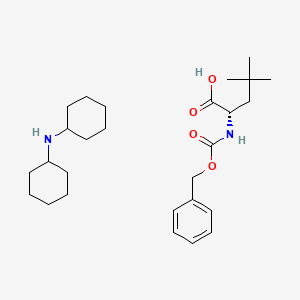
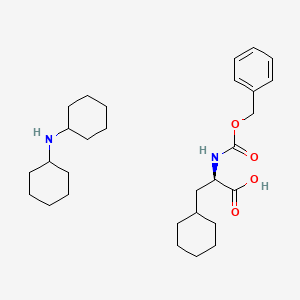
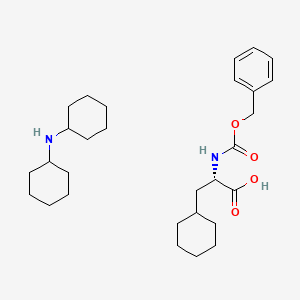
![N-cyclohexylcyclohexanamine;8-[(2-methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic acid](/img/structure/B612911.png)
